6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound featuring a benzotriazole core with a methyl group at the 6th position and an amine group at the 5th position. Benzotriazoles are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and methylating agents.
Cyclization: The o-phenylenediamine undergoes cyclization with a methylating agent to form the benzotriazole ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 5th position.
A typical reaction condition involves refluxing the starting materials in ethanol for an extended period, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential kinase inhibitor and has shown promise in cancer research due to its ability to modulate kinase activity.
Materials Science: Used as a corrosion inhibitor for metals, particularly copper, due to its ability to form stable coordination compounds.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound without the methyl and amine groups.
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine: A derivative with a bromine and quinoline group.
2-(4-(diethylamino)phenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine: A derivative with a diethylamino group.
Uniqueness
6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability, while the amine group allows for diverse chemical modifications and interactions with biological targets .
Biological Activity
6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of 1,2,3-Triazoles
1,2,3-Triazoles have gained significant attention in medicinal chemistry due to their ability to modulate various biological pathways. They exhibit a range of biological activities including antiviral, anti-inflammatory, and anticancer properties . The incorporation of a triazole ring into pharmaceutical compounds often enhances their efficacy and selectivity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of triazole compounds showed significant antiproliferative effects against various cancer cell lines such as HCT116 and MCF-7. For instance, compounds containing triazole moieties were found to induce apoptosis and inhibit cell migration in cancer cells .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 | 5.19 | Induces apoptosis; inhibits proliferation |
Compound 5 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
Compound 6 | HepG2 | 1.4 | Noncompetitive AChE inhibition |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. The triazole ring can interact with biomolecular targets through hydrogen bonding and π–π stacking interactions. Specific studies have highlighted its effectiveness in inhibiting acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Interaction with Biological Targets
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The nitrogen atoms in the triazole ring can form hydrogen bonds with active site residues of target enzymes.
- π–π Stacking : Aromatic interactions enhance binding affinity to targets.
- Dipole Interactions : The polarity of the triazole contributes to its interaction with various biomolecules.
Pharmacokinetics
The pharmacokinetic profile of 1,2,3-triazoles indicates good chemical stability and resistance to metabolic degradation. This stability enhances their potential as therapeutic agents since they can maintain effective concentrations in biological systems for extended periods.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various triazole-containing hybrids. For example:
- A study synthesized a series of triazole derivatives and evaluated their anticancer activities. One compound demonstrated an IC50 value of 0.43 μM against HCT116 cells, indicating potent anticancer activity .
- Another investigation focused on the anti-BuChE activity of synthesized compounds derived from triazoles. Some derivatives showed greater inhibition than standard drugs like galantamine .
Properties
IUPAC Name |
6-methyl-2H-benzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDCXQAVVCKRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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